molecular formula C₄₂H₅₈N₁₀O₁₂S₂ B612696 309247-84-5 CAS No. 309247-84-5

309247-84-5

Cat. No.: B612696
CAS No.: 309247-84-5
M. Wt: 959.10
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Description

Historical Context of CCAP Discovery and Initial Characterization in Invertebrate Systems

The journey into the world of CCAP began in 1987 when Stangier and colleagues first isolated and identified this novel peptide from the pericardial organs of the shore crab, Carcinus maenas. researchgate.netbiologists.comwikipedia.orgelifesciences.org Its potent cardioacceleratory effect on the crab heart led to its name. wikipedia.org This initial discovery was a significant milestone, opening the door to a new family of invertebrate neuropeptides.

Subsequent research led to the characterization of CCAP in other invertebrates, notably in the tobacco hawkmoth, Manduca sexta, where it was initially identified as cardioacceleratory peptide 2a (CAP2a). medchemexpress.combiologists.com The primary structure of CCAP was determined to be a cyclic nonapeptide with the amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues at positions 3 and 9. researchgate.netwikipedia.org This structural feature is crucial for its biological activity.

The following table provides a summary of the key details of the chemical compound 309247-84-5.

PropertyValue
CAS Number This compound
Chemical Name Crustacean Cardioactive Peptide (CCAP)
Molecular Formula C42H58N10O12S2
Molecular Weight 959.1 g/mol
Primary Structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2
Key Structural Feature Disulfide bridge between Cys3 and Cys9

Overview of Early Academic Investigations into CCAP's Biological Roles

Initial investigations into CCAP were primarily focused on its namesake function: the regulation of cardiac activity. Studies confirmed its potent cardioacceleratory effects not only in crustaceans like Carcinus maenas and Callinectes sapidus but also in insects such as Drosophila melanogaster and Manduca sexta. researchgate.netwikipedia.orgfrontiersin.org

However, early research quickly revealed that the functional repertoire of CCAP extended far beyond heart rate modulation. Scientists discovered its role as a neurohormone and neurotransmitter involved in a variety of other physiological processes. nih.gov These include:

Muscle Contraction: CCAP was found to stimulate contractions of the hindgut and oviducts in various insect species. nih.gov

Enzyme Release: In the cockroach Periplaneta americana, CCAP was shown to regulate the release of digestive enzymes like α-amylase. elifesciences.orgoup.com

Molting (Ecdysis): Research indicated that CCAP is a crucial factor in the molting process of both crustaceans and insects, helping to trigger the shedding of the old cuticle. elifesciences.orgnih.govsdbonline.org

Osmoregulation: Evidence emerged for CCAP's involvement in maintaining water and salt balance, particularly in crustaceans like the Pacific white shrimp Litopenaeus vannamei. researchgate.netfrontiersin.org

The following interactive table summarizes some of the early discovered biological roles of CCAP in various invertebrate species.

Biological RoleSpecies
CardioaccelerationCarcinus maenas (Shore crab) researchgate.netwikipedia.org, Manduca sexta (Tobacco hawkmoth) wikipedia.orgmedchemexpress.com, Drosophila melanogaster (Fruit fly) wikipedia.org
Gut ContractionBaculum extradentatum (Vietnamese stick insect) researchgate.net, Periplaneta americana (American cockroach) oup.com
Oviduct ContractionLocusta migratoria (Migratory locust) nih.gov
Enzyme ReleasePeriplaneta americana (American cockroach) elifesciences.orgoup.com
Molting (Ecdysis)Carcinus maenas (Shore crab) biologists.com, Drosophila melanogaster (Fruit fly) nih.gov
OsmoregulationLitopenaeus vannamei (Pacific white shrimp) researchgate.netfrontiersin.org

Significance of CCAP as a Model Neuropeptide in Comparative Neuroendocrinology

The characteristics of CCAP have made it an invaluable tool for comparative neuroendocrinology, a field that studies the evolution and diversity of hormonal systems across different animal groups. Several factors contribute to its significance as a model neuropeptide:

High Conservation: The primary structure of CCAP is remarkably conserved across a wide range of arthropod species, from crustaceans to insects. wikipedia.orgelifesciences.orgnih.gov This high degree of conservation suggests a fundamental and evolutionarily ancient role for this peptide.

Multifunctionality: As outlined above, CCAP is involved in regulating a diverse array of physiological processes. This multifunctionality allows researchers to study how a single molecule can be co-opted for different functions in different species or even in different tissues within the same organism. elifesciences.orgnih.gov

Identifiable Neurons: In many model organisms, the specific neurons that produce and release CCAP have been identified and are well-characterized. biologists.comsdbonline.org This allows for targeted studies to understand the neural circuits that control its release and the mechanisms by which it exerts its effects.

Evolutionary Insights: The study of CCAP and its receptors has provided insights into the evolutionary origins of neuropeptide signaling systems. For instance, comparisons with related peptides in other invertebrate phyla have helped to trace the evolutionary history of these signaling molecules. royalsocietypublishing.org

Properties

CAS No.

309247-84-5

Molecular Formula

C₄₂H₅₈N₁₀O₁₂S₂

Molecular Weight

959.10

sequence

One Letter Code: PFCNAFTGC

Origin of Product

United States

Molecular Mechanisms of Ccap Action and Signal Transduction

Elucidation of Pimavanserin Receptor Interactions and Binding Kinetics

The pharmacological profile of Pimavanserin is characterized by its high-affinity and selective binding to specific serotonin (B10506) receptor subtypes, which are G protein-coupled receptors (GPCRs). nih.gov This selectivity is crucial to its mechanism and favorable side effect profile. researchgate.net

G Protein-Coupled Receptor (GPCR) Signaling Pathways Investigated

Pimavanserin's primary molecular target is the 5-HT2A receptor, a GPCR that is a common target for many atypical antipsychotic drugs. ebi.ac.uknih.gov Research has confirmed that Pimavanserin acts as a potent inverse agonist at 5-HT2A receptors. nih.govmedchemexpress.com An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological response, effectively reducing the receptor's constitutive, or baseline, activity. dovepress.com

Studies have demonstrated that 5-HT2A receptors can couple to different G proteins, leading to functional selectivity or "agonist bias." nih.govmdpi.com Pimavanserin has been shown to exhibit distinct effects depending on the G protein pathway involved. Specifically, it acts as an inverse agonist for the Gαi1-protein signaling pathway but behaves as a neutral antagonist for the canonical Gαq/11-protein pathway in the human brain cortex. nih.govesmed.org This functional selectivity is significant, as the Gαi1 pathway is implicated in the hallucinogenic effects of 5-HT2A agonists, while the Gαq/11 pathway is linked to other functions like memory. nih.govesmed.org By selectively inhibiting the Gαi1 pathway, Pimavanserin can counteract hallucinogenic signaling. nih.gov

Identification and Characterization of Putative Receptor Subtypes

Pimavanserin's clinical efficacy and tolerability are largely attributed to its highly selective receptor binding profile. nih.gov In vitro binding assays have quantified its affinity for various receptor subtypes, confirming its specificity.

The compound demonstrates a high binding affinity for the 5-HT2A receptor, with reported Ki values as low as 0.087 nM. drugbank.com It also binds to the 5-HT2C receptor, but with a significantly lower affinity (Ki value of 0.44 nM), making it approximately 40-fold more selective for the 5-HT2A subtype. drugbank.comdovepress.comjci.org Pimavanserin shows low affinity for sigma 1 receptors and has no clinically meaningful activity at a wide range of other receptors, including other serotonin receptor subtypes (like 5-HT2B), dopamine (B1211576) receptors (including D2), adrenergic, histaminergic, or muscarinic receptors. drugbank.comresearchgate.netnih.gov This lack of affinity for other GPCRs is a key differentiator from other antipsychotics and is believed to contribute to its improved safety profile, particularly the absence of motor side effects. researchgate.netebi.ac.uk

Binding Affinity (Ki) of Pimavanserin for Various Receptors
Receptor SubtypeBinding Affinity (Ki) in nMReference
Serotonin 5-HT2A0.087 drugbank.com
Serotonin 5-HT2C0.44 drugbank.com
Sigma 1120 drugbank.com
Other Receptors (Dopaminergic, Muscarinic, etc.)>300 drugbank.com

Downstream Intracellular Signaling Cascades Modulated by Pimavanserin

By binding to and modulating 5-HT2A receptors, Pimavanserin influences several downstream intracellular signaling cascades that are fundamental to neuronal function.

Investigation of cAMP Pathway Regulation

The direct regulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway by Pimavanserin is not its primary mechanism of action, as the 5-HT2A receptor is canonically coupled to Gq/11 proteins, not the Gs (stimulatory) or Gi (inhibitory) proteins that directly modulate adenylyl cyclase and thus cAMP levels. jci.orgmdpi.com However, some research suggests that the cAMP-dependent protein kinase A (PKA) pathway may play a role in regulating processes affected by Pimavanserin, such as the production of amyloid-beta (Aβ). nih.gov In one study, while PKA inhibition did affect Aβ levels, it did not block the effects of Pimavanserin, suggesting that the cAMP/PKA pathway is not the primary mediator of Pimavanserin's action in that context. nih.gov The complex interplay and potential cross-talk between different GPCR signaling pathways mean that indirect effects on cAMP signaling cannot be entirely ruled out, though it is not considered a principal pathway for Pimavanserin's therapeutic effects. mdpi.comjci.org

Analysis of Phosphatidylinositol Signaling Pathway Activation

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/G11 proteins. drugbank.comjci.org Activation of this G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com This cascade, known as the phosphatidylinositol signaling pathway, leads to the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC). drugbank.comidrblab.net

As an inverse agonist and neutral antagonist at 5-HT2A receptors coupled to this pathway, Pimavanserin works to reduce the signaling output. nih.gov By decreasing the constitutive activity of the 5-HT2A receptor, it dampens the activation of the PLC-IP3/DAG cascade. nih.govesmed.org This modulation of phosphatidylinositol signaling in cortical and other brain regions is believed to be central to its antipsychotic effects. jci.org Furthermore, research into repurposing Pimavanserin for cancer therapy has highlighted its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical driver in some cancers. nih.govresearchgate.net

Exploration of Other Key Signaling Molecules and Effector Proteins

Research has uncovered Pimavanserin's influence on other significant signaling molecules and effector proteins. One notable area is its effect on the extracellular signal-regulated kinase (ERK) signaling cascade. Studies have shown that the effects of Pimavanserin on Aβ production are blocked by ERK inhibitors, indicating that ERK acts downstream of 5-HT2A signaling to mediate these effects. nih.gov

Additionally, Pimavanserin has been shown to modulate neurotrophic factors. researchgate.net Its neuroprotective actions have been linked to an increased release of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). researchgate.net This suggests that part of its therapeutic profile may involve the activation of pathways that promote neuronal survival and plasticity, such as the AKT/PI3K pathway, which is known to be influenced by neurotrophic factors. researchgate.net

Summary of Pimavanserin's Effects on Intracellular Signaling Pathways
Signaling PathwayPrimary ReceptorPimavanserin's EffectKey Downstream MoleculesReference
Gαq/11-Phosphatidylinositol5-HT2ANeutral Antagonism/Inverse Agonism (Reduces activity)PLC, IP3, DAG, PKC, PI3K/Akt drugbank.comnih.govjci.orgnih.gov
Gαi15-HT2AInverse Agonism (Inhibits pathway)- nih.govesmed.org
ERK Signaling5-HT2AModulates activity (downstream effect)ERK nih.gov
Neurotrophic Factor Release5-HT2AIncreases releaseBDNF, GDNF researchgate.net

Functional Genomics and Proteomics Approaches to CCAP Mechanism Discovery

Functional genomics and proteomics have revolutionized the study of CCAP signaling by enabling a system-wide analysis of gene and protein function. Techniques such as RNA interference (RNAi), transcriptomics, and mass spectrometry-based proteomics have been pivotal in elucidating the roles of CCAP and its receptor in various physiological contexts. frontiersin.orgresearchgate.net

Functional Genomics: From Gene Silencing to Transcriptome Profiling

RNA interference (RNAi) has emerged as a cornerstone technique for investigating the function of CCAP and its receptor (CCAPR). By introducing double-stranded RNA (dsRNA) specific to the CCAP or CCAPR gene, researchers can effectively silence their expression and observe the resulting physiological consequences.

These findings from RNAi studies across different insect orders underscore the conserved and critical role of the CCAP signaling pathway in the successful completion of ecdysis.

Organism Gene Targeted Method Key Findings Reference
Tribolium castaneumCCAPR-2RNAiEssential for eclosion and cardioacceleratory function. nih.gov
Rhodnius prolixusCCAP, CCAPRRNAiHigh mortality at ecdysis, delayed ecdysis, decreased heart rate. frontiersin.orgresearchgate.net
Acyrthosiphon pisumApCCAP, ApCCAP-RRNAiDevelopmental failure during nymph-adult ecdysis. doi.org
Drosophila melanogasterCCAP neuronsGenetic ablationDefects at ecdysis, varying in severity across developmental stages. sdbonline.org

Transcriptomic analyses, which involve the large-scale study of gene expression, have provided a broader view of the molecular events downstream of CCAP signaling. By comparing the transcriptomes of normal and CCAP-deficient individuals, researchers can identify genes whose expression is regulated by this neuropeptide. For example, transcriptomic analysis of the mud crab Scylla paramamosain hepatopancreas after administration of synthetic CCAP revealed the upregulation of genes involved in immune responses, including those in the NF-κB and MAPK signaling pathways. nih.gov This suggests a previously unknown role for CCAP in crustacean immunity. Furthermore, transcriptomic studies in various species have shown that the expression levels of CCAP and its receptor often peak during pre-molt stages, consistent with their role in ecdysis. frontiersin.org

Proteomics: Identifying the Molecular Players in CCAP Signaling

Proteomics, the large-scale study of proteins, offers a complementary approach to understanding CCAP's mechanism of action. Mass spectrometry (MS) is a key technology in this field, enabling the identification and quantification of proteins in a given sample. researchgate.net

In the context of CCAP signaling, proteomics can be used to identify proteins that interact with the CCAP receptor and to uncover changes in protein expression and phosphorylation states following CCAP stimulation. For instance, proteomic analysis of the molting gland (Y-organ) in the crab Gecarcinus lateralis was used to identify proteins involved in the signal transduction pathways that regulate ecdysteroidogenesis. oup.com While not directly focused on CCAP, this approach demonstrates the potential of proteomics to elucidate neuropeptide signaling cascades in crustaceans.

The yeast two-hybrid (Y2H) system is another powerful technique for identifying protein-protein interactions. nih.govnih.gov It can be used to screen a library of proteins for potential binding partners of the CCAP receptor. Identifying these interacting proteins is crucial for mapping the downstream signaling pathways activated by CCAP. While specific large-scale Y2H screens for the CCAP receptor are not yet widely reported, this method holds significant promise for future discoveries in the field. scispace.combiorxiv.org

Advanced MS techniques, such as those for analyzing disulfide bond cleavage, are also relevant for studying CCAP itself, which is a cyclic peptide containing a disulfide bridge. biocat.comresearchgate.net Understanding the structure and stability of the peptide is essential for comprehending its function.

Technique Application in CCAP Research Potential Insights
Mass Spectrometry (MS)Identification and quantification of proteins in CCAP-responsive tissues. Analysis of post-translational modifications.Revealing downstream signaling components and regulatory changes in protein expression.
Yeast Two-Hybrid (Y2H)Screening for proteins that interact with the CCAP receptor.Mapping the protein-protein interaction network of the CCAP signaling pathway.

The integration of functional genomics and proteomics provides a comprehensive strategy for dissecting the molecular mechanisms of CCAP action. By combining gene silencing, transcript profiling, and protein interaction analysis, researchers can construct a detailed model of the signaling network that governs CCAP's diverse and vital functions in arthropod physiology.

Investigative Methodologies in Ccap Research

In Vitro Experimental Models and Cell-Based Assays

In vitro systems are indispensable for isolating and studying the direct effects of CCAP on specific cells and tissues, free from the systemic complexities of a whole organism. These controlled environments allow for precise characterization of CCAP's molecular and cellular functions.

Primary Cell Culture Systems for CCAP Response Assessment

Primary cell cultures, derived directly from animal tissues, offer a biologically relevant platform for studying cellular responses in a near-native state. nuvisan.comfrontiersin.org In CCAP research, these systems have been instrumental in understanding the peptide's influence on specific organ functions.

A notable example is the use of primary cultures from the hepatopancreas of the mud crab, Scylla paramamosain. nih.gov The hepatopancreas in crustaceans is a vital organ for both digestion and immunity. nih.gov Researchers have used primary cultures of hepatopancreas cells to investigate the immunomodulatory role of CCAP. By exposing these cultured cells to CCAP, studies have demonstrated that the peptide can significantly induce the expression of its receptor (Sp-CCAPR) and other immune-related signaling molecules. nih.govnih.gov This in vitro approach was crucial in identifying a novel function for CCAP in arthropod immunity. nih.gov

Another application of primary cell culture is the use of prothoracic gland explants from the desert locust, Schistocerca gregaria. These glands are responsible for producing ecdysteroids, the key molting hormones. In vitro incubation of these glands with CCAP has revealed that the peptide can directly inhibit the secretion of ecdysteroids, uncovering a previously unknown prothoracicostatic activity and highlighting an intricate interplay between CCAP signaling and the hormonal control of molting.

Established Cell Lines in CCAP Mechanistic Studies

While primary cultures offer high biological relevance, established cell lines provide consistency, scalability, and ease of genetic manipulation, making them ideal for mechanistic studies, particularly for characterizing receptor-ligand interactions. kuleuven.be In the context of CCAP research, heterologous expression systems are commonly used. This involves introducing the gene for a CCAP receptor into a robust cell line that does not naturally express it.

Commonly used cell lines for this purpose include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells. frontiersin.orgmdpi.com For instance, CHO cells have been engineered to express CCAP receptors from various insect species, such as the pea aphid Acyrthosiphon pisum and the desert locust Schistocerca gregaria. These engineered cell lines become highly sensitive to CCAP, allowing researchers to quantify the receptor's activation and signaling cascade with precision.

One powerful technique used with these cell lines is the aequorin-based bioluminescent response assay. CHO-WTA11 cells, which contain the promiscuous Gα16 subunit, are transfected with the CCAP receptor gene. Upon CCAP binding to the receptor, the Gα16 subunit triggers an intracellular calcium release, which in turn activates the photoprotein aequorin, producing a measurable light signal. This method allows for the determination of dose-response curves and the calculation of key pharmacological parameters like EC₅₀ values (the concentration of a drug that gives half-maximal response).

Insect-derived cell lines, such as Sf9 cells from the fall armyworm Spodoptera frugiperda, are also employed. These cells are often used in baculovirus expression systems for producing large quantities of functional G-protein coupled receptors (GPCRs), like the CCAP receptor, for structural and functional studies. mdpi.com

Table 1: Examples of Established Cell Lines in Neuropeptide Receptor Research

Cell LineOriginTypical Application in Neuropeptide ResearchSpecific Example related to CCAP Research
CHO (Chinese Hamster Ovary) Mammalian (Hamster)Heterologous expression of GPCRs for functional assays (e.g., calcium flux, cAMP measurement).Expression of Acyrthosiphon pisum and Schistocerca gregaria CCAP receptors to measure activation by CCAP.
HEK293 (Human Embryonic Kidney) HumanHigh-level transient or stable expression of recombinant proteins, including GPCRs, for binding and signaling studies.Used for functional characterization of various invertebrate neuropeptide receptors.
Sf9 (Spodoptera frugiperda) Insect (Moth)Baculovirus-mediated expression of recombinant proteins, particularly useful for membrane proteins like GPCRs.Expression of GPCRs for biopanning and screening of phage-displayed peptide libraries.

High-Throughput Screening Methodologies for CCAP Analogues

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. innoprot.com In neuropeptide research, HTS is crucial for discovering novel agonists or antagonists that can be used as research tools or potential leads for developing new pest control agents.

The cell-based assays described in the previous section are highly amenable to HTS. For example, a library of chemical compounds or peptide analogues can be screened using CHO cells that express a CCAP receptor linked to a reporter system, such as luciferase or a fluorescent calcium indicator. invivogen.comresearchgate.net A change in the signal indicates a "hit"—a compound that interacts with the receptor.

A common HTS workflow for identifying neuropeptide analogues involves:

Assay Development: Stably transfecting a cell line (e.g., CHO) with the CCAP receptor and a reporter system (e.g., aequorin or a cAMP-sensitive reporter).

Screening: Adding compounds from a large library to the cells in a multi-well plate format and measuring the reporter signal.

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and performing dose-response analysis to determine their potency (EC₅₀) and efficacy.

While specific large-scale screening campaigns for CCAP analogues are not widely published, the methodologies are well-established for other neuropeptide systems. For instance, HTS campaigns using cAMP measurement-based methods have successfully identified small molecule agonists for other neuropeptide receptors, demonstrating the feasibility of this approach for discovering novel modulators of the CCAP signaling pathway. nuvisan.comnih.gov

In Vivo Preclinical Animal Models for CCAP Research

To understand the physiological role of CCAP in the context of a complete, living organism, in vivo studies are essential. These models allow researchers to investigate the integrated effects of CCAP on behavior, development, and organ system function.

Invertebrate Model Organisms (e.g., Crustaceans, Arthropods)

Given that CCAP is an arthropod neuropeptide, the most relevant in vivo models are invertebrates themselves. A wide range of crustacean and insect species have served as pivotal models in CCAP research.

Crustacean Models:

Carcinus maenas (Shore Crab): As the source from which CCAP was first isolated, this species has been fundamental in studying the peptide's cardioacceleratory effects. nih.gov Semi-isolated heart preparations from C. maenas are a classic model for demonstrating the direct chronotropic and inotropic effects of CCAP. nih.gov

Homarus americanus (American Lobster): Studies in lobsters have been crucial for understanding the role of CCAP in neuromodulation within the stomatogastric ganglion (STG), a model circuit for central pattern generation. sdbonline.org These studies have shown how CCAP can initiate and modify rhythmic motor patterns that control digestion.

Scylla paramamosain (Mud Crab): This commercially important species has been used to investigate the role of CCAP in immunity and its expression in various tissues, providing insights into its multifunctional nature. nih.gov

Insect Models:

Drosophila melanogaster (Fruit Fly): As a powerful genetic model, the fruit fly has been instrumental in dissecting the role of CCAP in ecdysis and feeding behavior. frontiersin.org Genetic ablation of CCAP-producing neurons in Drosophila leads to defects in molting and abnormal feeding patterns, confirming the peptide's essential role in these processes. frontiersin.org

Periplaneta americana (American Cockroach): This insect has been used to demonstrate CCAP's function in regulating midgut contraction. nih.gov

Locusta migratoria (Migratory Locust): Research in locusts has revealed that CCAP not only affects heart function but also modulates the contraction of reproductive tissues like the oviduct and spermatheca. nih.gov

Table 2: Key Invertebrate Models in CCAP Research

Model OrganismPhylum/ClassKey Research Findings
Carcinus maenas (Shore Crab)Arthropoda/CrustaceaInitial isolation of CCAP; demonstration of cardioacceleratory activity. nih.gov
Homarus americanus (American Lobster)Arthropoda/CrustaceaRole of CCAP in modulating the stomatogastric ganglion and motor patterns. sdbonline.org
Drosophila melanogaster (Fruit Fly)Arthropoda/InsectaEssential role in ecdysis (molting) and regulation of feeding behavior; genetic analysis of CCAP neuron function. frontiersin.org
Scylla paramamosain (Mud Crab)Arthropoda/CrustaceaImmunomodulatory functions and tissue-specific expression of CCAP and its receptor. nih.gov
Locusta migratoria (Migratory Locust)Arthropoda/InsectaRegulation of heart function and contraction of reproductive organs. nih.gov
Schistocerca gregaria (Desert Locust)Arthropoda/InsectaProthoracicostatic activity (inhibition of ecdysteroid production).

Rodent and Other Vertebrate Models for Cross-Species Investigation

Direct investigation of the compound 309247-84-5 (CCAP) in rodent or other vertebrate models is not a primary focus of research, as its known physiological roles are specific to arthropods. The endocrine systems of crustaceans and other arthropods have many unique aspects that differ significantly from those of vertebrates. pnas.org

However, cross-species investigation remains a relevant concept in neuropeptide research due to the deep evolutionary conservation of some signaling systems. frontiersin.org While CCAP itself may not be found in vertebrates, its receptor shows evolutionary relationships to vertebrate neuropeptide receptors. Specifically, the CCAP receptor is an ortholog of the vertebrate neuropeptide S (NPS) receptor. researchgate.net NPS and its receptor are found in mammals, including rodents and humans, where they are involved in regulating anxiety, arousal, and appetite. researchgate.net

This evolutionary link provides a basis for cross-species comparisons that can yield broader insights into the fundamental principles of neuropeptide signaling. Studying the structure, function, and signaling pathways of the CCAP system in the simpler and more experimentally tractable nervous systems of invertebrates can provide valuable models for understanding the more complex NPY and NPS systems in vertebrates. Therefore, while rodents are not direct models for CCAP's physiological effects, the knowledge gained from invertebrate models contributes to a wider understanding of conserved neuropeptide functions across the animal kingdom.

Genetically Engineered Model Systems in CCAP Pathway Research

The study of the CCAP pathway has been significantly advanced by the development and application of genetically engineered model systems, particularly in insects like Drosophila melanogaster and the Chagas' disease vector, Rhodnius prolixus. These models allow for precise manipulation of CCAP expression and the function of its receptor, providing clear insights into their physiological roles.

One of the primary techniques employed is the targeted ablation or knockout (KO) of CCAP-producing neurons. In Drosophila, researchers have created flies with targeted ablations of CCAP neurons (Ccap-KO animals) to investigate the peptide's role in ecdysis. sdbonline.orgbiologists.com These studies revealed that while larval ecdysis shows only subtle defects, the majority of Ccap-KO animals fail at pupal ecdysis and exhibit abnormal circadian timing of adult emergence (eclosion). biologists.com A significant defect observed during eclosion was a failure in abdominal inflation, suggesting a potential cardioactive function is necessary for this process. sdbonline.orgbiologists.com

RNA interference (RNAi) is another powerful tool used to investigate the CCAP signaling pathway. By delivering double-stranded RNA (dsRNA) specific to the CCAP precursor or its receptor (CCAPR), researchers can effectively "knock down" their expression. This approach has been successfully used in several insect species.

In the red flour beetle, Tribolium castaneum, RNAi-mediated knockdown of either CCAP or its receptor resulted in ecdysis failure and a reduced heart rate. doi.org

Similarly, in Rhodnius prolixus, knocking down the CCAPR transcript led to a 31% decrease in the in vivo basal heartbeat frequency and a loss of cardiac response to applied CCAP in ex vivo preparations. plos.org Interrupting the CCAP signaling pathway in this insect also caused high mortality or delays during ecdysis. frontiersin.org

In the Colorado potato beetle, Leptinotarsa decemlineata, RNAi knockdown of Ldccap inhibited feeding and led to the death of approximately 70% of larvae at the prepupal stage, as they were unable to shed their old cuticle. nih.gov

The foundation for these genetic manipulations lies in the successful cloning and characterization of the CCAP gene and its G-protein coupled receptor (GPCR). The CCAP receptor has been identified and cloned in various arthropods, including Drosophila, the pea aphid (Acyrthosiphon pisum), and the mud crab (Scylla paramamosain). nih.govplos.orgdoi.org Functional expression of the cloned receptor in cell lines, such as Chinese hamster ovary (CHO) cells, has been used to confirm its activation by the CCAP peptide. plos.orgdoi.org For instance, the Rhodnius prolixus CCAP receptor (RhoprCCAPR), when expressed in CHO cells, was activated by CCAP with an EC50 of 12 nM. plos.org

Table 1: Effects of Genetic Manipulation of the CCAP Pathway in Various Insect Species

OrganismMethodologyTargetObserved Phenotype/EffectReference
Drosophila melanogasterTargeted Ablation (KO)CCAP NeuronsFailure of pupal ecdysis; abnormal circadian gating of eclosion; defective abdominal inflation. sdbonline.orgbiologists.com
Rhodnius prolixusRNA interference (RNAi)CCAP Receptor (dsCCAPR)31% decrease in basal heartbeat frequency; loss of function of applied CCAP in vitro; high mortality at ecdysis. plos.orgfrontiersin.org
Tribolium castaneumRNA interference (RNAi)CCAP and CCAP ReceptorFailure of ecdysis; reduced heart rate. doi.org
Leptinotarsa decemlineataRNA interference (RNAi)CCAPInhibited foliage consumption; ecdysis failure leading to mortality at the prepupal stage. nih.gov
Acyrthosiphon pisumRNA interference (RNAi)CCAP and CCAP ReceptorDevelopmental failure during nymph-adult ecdysis; inability to shed old cuticle, leading to death. doi.org

Ex Vivo Tissue and Organ Preparations in CCAP Functional Analysis

Ex vivo preparations, where tissues and organs are studied outside the living organism in a controlled environment, have been indispensable for dissecting the direct physiological effects of CCAP. These methods allow for the precise application of the peptide and the measurement of functional responses, free from the complex systemic interactions of a whole animal.

A prominent application of ex vivo analysis is in studying cardiac function. Semi-isolated heart preparations from a range of arthropods have been used to demonstrate the cardioacceleratory effects of CCAP. biologists.com In Drosophila, CCAP application to in vitro tissue preparations increased the basal heart rate in larvae, pupae, and adults by 52%, 25%, and 35%, respectively. sdbonline.orgnih.gov In the Chagas' disease vector, Rhodnius prolixus, CCAP was shown to increase the frequency of the heartbeat in a reversible, dose-dependent manner, with a threshold for activity near 10-11 M. nih.gov Similarly, in the crab Carcinus maenas, CCAP was shown to increase the burst rate of neurons in the isolated cardiac ganglion. physiology.org However, it is noteworthy that in some whole-animal (in vivo) studies on crabs, peptides expected to be cardioexcitatory based on in vitro results were found to be cardioinhibitory, highlighting the importance of integrating findings from different levels of biological organization. researchgate.netnih.govbiologists.com

The myotropic (muscle-contracting) effects of CCAP have also been extensively studied using ex vivo organ preparations. In Rhodnius prolixus, CCAP dose-dependently stimulates hindgut contractions, with a threshold concentration of 5x10-9 M and a maximum response at 10-7 M. frontiersin.orgnih.gov In the American cockroach, Periplaneta americana, CCAP was isolated from the midgut and shown to stimulate midgut contractions. oup.com

Furthermore, ex vivo preparations have been crucial for understanding the neuroendocrine control of developmental processes. In the desert locust, Schistocerca gregaria, experiments using prothoracic gland explants demonstrated that CCAP has a prothoracicostatic effect, meaning it decreases the secretion of ecdysteroid hormones. nih.govmdpi.com This finding revealed a previously unknown role for CCAP in regulating the hormonal titers that control molting. nih.govmdpi.com Isolated central nervous system (CNS) preparations from Drosophila have also been used to record the "fictive" ecdysis motor program, allowing researchers to study the temporal activity of CCAP neurons and their relationship with motoneurons during this critical behavior. sdbonline.orgplos.org

**Table 2: Dose-Dependent Effects of CCAP on Ex Vivo Preparations of *Rhodnius prolixus***

Tissue PreparationMeasured ResponseThreshold ConcentrationMaximum Response ConcentrationReference
HeartIncreased frequency of heartbeat~10-11 M10-10 M nih.gov
HindgutIncreased muscle contractions5 x 10-9 M10-7 M frontiersin.orgnih.gov

Advanced Imaging and Electrophysiological Techniques in CCAP Studies

The functional investigation of the CCAP pathway at the cellular and network level relies heavily on advanced imaging and electrophysiological techniques. These methods provide high-resolution spatial and temporal data on neuronal activity and signaling events.

Calcium imaging has emerged as a key technique for visualizing the activity of CCAP neurons. By using genetically encoded calcium indicators like GCaMP, researchers can monitor changes in intracellular calcium concentrations, which serve as a proxy for neuronal firing. plos.orgnih.gov In Drosophila, calcium imaging of isolated CNS preparations has been used to show that specific subsets of CCAP neurons are activated by neurotransmitters such as acetylcholine, glutamate, and GABA. nih.gov This technique has also been instrumental in analyzing the simultaneous activity of CCAP neurons and motoneurons during fictive ecdysis, revealing a tight, cross-frequency coupling between the two neuronal populations. sdbonline.orgplos.orgresearchgate.net

Electrophysiology provides direct measurement of the electrical properties of neurons and their responses to neuromodulators like CCAP. Intracellular and extracellular recordings are classic techniques that have been applied to the CCAP system. For instance, intracellular recordings from the EH neurons in Manduca sexta showed that they are activated by Ecdysis-Triggering Hormone (ETH), which in turn leads to the activation of CCAP neurons. nih.gov In the crab stomatogastric ganglion (STG), two-electrode voltage-clamp recordings have been used to characterize the modulator-activated inward current (IMI) that is triggered by CCAP application in a specific subset of neurons. jneurosci.org This technique allows for a detailed quantitative analysis of the ionic currents underlying the peptide's modulatory effects. jneurosci.org

High-resolution microscopy, particularly confocal microscopy, combined with immunohistochemistry, has been essential for mapping the distribution of CCAP and its receptor. These studies have detailed the presence of CCAP-immunoreactive neurons throughout the CNS of various insects and crustaceans, as well as in peripheral tissues and neurohemal release sites. nih.govfrontiersin.orgbiologists.com For example, in Rhodnius prolixus, CCAP-like immunoreactivity was mapped in the CNS and on peripheral tissues like the dorsal vessel (heart) and salivary glands. researchgate.net

Finally, biochemical techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry have been used to definitively identify and sequence the CCAP peptide from tissue extracts, confirming its conserved structure in species like Rhodnius prolixus. frontiersin.orgnih.gov The integration of these advanced methodologies provides a comprehensive picture of the CCAP signaling pathway, from gene expression to physiological function.

Structure Activity Relationship Sar Studies of Crustacean Cardioactive Peptide

Elucidation of Key Pharmacophores and Active Sites

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups that is necessary for its biological activity. For CCAP, its highly conserved primary sequence and cyclic nature are fundamental to its function. The disulfide bond between Cys3 and Cys9 is a critical structural constraint, creating a cyclic conformation that is essential for receptor binding and activation. wikipedia.orglifetein.com

Studies on CCAP and its analogs have begun to shed light on the key residues that constitute its active sites. The N-terminal region, particularly the Pro-Phe-Cys-Asn (PFCN) motif, appears to be crucial for receptor interaction. nih.gov For instance, in molluscan CCAP-like peptides, the N-terminal proline at position 1 is considered functionally critical. nih.gov Furthermore, the aromatic side chain of Phenylalanine at position 2 (Phe2) is also a conserved feature that likely contributes to the binding affinity. nih.gov

The C-terminal amidation is another common feature among active neuropeptides, including CCAP, and is known to be important for biological activity, likely by enhancing receptor binding and increasing stability against degradation. nih.gov While the entire cyclic structure is important, specific residues within this ring are likely more critical for direct interaction with the receptor, forming the core pharmacophore.

Table 1: Key Structural Features of Crustacean Cardioactive Peptide (CCAP)

Feature Description Presumed Importance
Primary Sequence PFCNAFTGC-NH2 Highly conserved across arthropod species. wikipedia.orgbiologists.com
Cyclic Structure Formed by a disulfide bond between Cys3 and Cys9. Essential for maintaining the active conformation. wikipedia.orglifetein.com
N-terminal Motif Pro-Phe-Cys-Asn (PFCN) Implicated in receptor binding. nih.govnih.gov
C-terminal Amide The C-terminus is amidated. Enhances biological activity and stability. nih.gov

Impact of Amino Acid Substitutions and Modifications on Biological Activity

The modification of the amino acid sequence of CCAP and its analogs has a profound impact on their biological activity, highlighting the specificity of the peptide-receptor interaction. Even single amino acid substitutions can dramatically alter the functional response, a phenomenon observed in related cardioactive peptides. researchgate.net

Alanine (B10760859) scanning mutagenesis is a powerful technique to determine the contribution of individual amino acid side chains to the peptide's function. qyaobio.comnih.gov In a study on conoCAP-a, a CCAP-related peptide from a cone snail, an alanine scan revealed critical residues for its activity. nih.gov Substitution of the N-terminal Proline (Pro1) or Phenylalanine (Phe2) with Alanine completely abrogated the peptide's ability to reduce the heart rate in Drosophila larvae. nih.gov Similarly, replacing the Cysteine (Cys) residues with Alanine, or blocking the disulfide bond formation through S-methylation, also resulted in a loss of activity. nih.gov This underscores the importance of the N-terminal residues and the cyclic structure for biological function.

In contrast, substitutions of amino acids within the cyclic portion of conoCAP-a, such as those at positions 5, 6, and 7, had less significant effects on its activity. nih.gov Furthermore, truncation of the C-terminal residues Tyr9 and Asn10 (in conoCAP-a) did not affect its activity, suggesting that while the core ring structure is essential, certain peripheral residues may be more tolerant to modification. nih.gov These findings indicate that the N-terminal region and the disulfide bridge are the primary determinants of biological activity for this class of peptides.

Table 2: Effect of Amino Acid Substitutions and Truncations on the Biological Activity of conoCAP-a (a CCAP analog)

Modification Position(s) Effect on Heart Rate Reduction in D. melanogaster Reference
Alanine Substitution Pro-1 Activity abrogated nih.gov
Phe-2 Activity abrogated nih.gov
Cys-3, Cys-8 Activity lost nih.gov
Ala-5 Less significant change nih.gov
Phe-6 Less significant change nih.gov
Thr-7 Less significant change nih.gov
Truncation N-terminal Pro-1 Activity abrogated nih.gov
N-terminal Pro-1, Phe-2 Activity abrogated nih.gov
C-terminal Tyr-9, Asn-10 No effect nih.gov
S-methylation Cys-3, Cys-8 Activity lost nih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of CCAP is intimately linked to its ability to bind to its G protein-coupled receptor (GPCR). researchgate.net Conformational analysis of CCAP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics has revealed key structural features. In aqueous solution, CCAP has been found to exhibit a type IV beta-turn between residues 5 and 8. researchgate.net The presence of such turns is a common feature in bioactive peptides, as they help to define a more rigid and recognizable structure for receptor interaction.

The environment can also influence the conformation of CCAP. For instance, in a membrane-mimicking environment, which may be more representative of the conditions at the cell surface where the receptor is located, the conformation can differ. researchgate.net This suggests that the peptide may adopt its final active conformation upon interacting with the cell membrane or the receptor itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for CCAP and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For peptides, QSAR studies can help to identify the key physicochemical properties of amino acid residues that are important for their function. researchgate.net

While specific QSAR models for CCAP are not extensively documented in publicly available literature, the principles of QSAR have been applied to other neuropeptides and their receptors. nih.govmdpi.com These models typically use descriptors that quantify various properties of the amino acids, such as hydrophobicity, size, and electronic properties, to correlate with biological activity. researchgate.net

For CCAP and its analogues, a QSAR model could potentially predict the activity of novel, un-synthesized peptides. This would involve creating a dataset of CCAP analogues with known activities and then using statistical methods, such as partial least squares or multiple linear regression, to build a predictive model. uestc.edu.cnresearchgate.net Such a model could accelerate the discovery of more potent or selective CCAP analogues by guiding the design of new structures with desired properties, reducing the need for extensive and costly synthesis and testing of numerous compounds.

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for investigating the interactions between a ligand, such as CCAP, and its receptor at an atomic level. nih.gov These methods can provide valuable insights into the binding mode of the peptide and help to explain the experimental observations from SAR studies.

Molecular dynamics simulations have been used to study the solution conformations of CCAP, providing a dynamic picture of its structure. researchgate.net More recently, in silico ligand-receptor docking models have been developed for CCAP and its receptor in the Pacific abalone, Haliotis discus hannai. nih.gov These models have shown that the N-terminal FCN motif of CCAP peptides is deeply inserted into the binding pocket of the CCAP receptor, where it forms extensive hydrophobic interactions. nih.gov This computational finding corroborates the experimental data suggesting the critical role of the N-terminal region in the peptide's activity.

Docking studies can also help to identify the specific amino acid residues in the receptor that are involved in the interaction with the peptide. By understanding these key interactions, it is possible to rationally design modified peptides with improved binding affinity or selectivity. As the three-dimensional structures of more CCAP receptors become available, computational approaches will undoubtedly play an increasingly important role in the elucidation of the structure-activity relationships of CCAP and the development of novel peptide-based compounds.

Chemical Synthesis and Analog Design Research

Solid-Phase Peptide Synthesis Strategies for CCAP and Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing CCAP and its derivatives due to its procedural simplicity and the ease of purification. biotage.com The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support. biotage.com

Two main orthogonal protection strategies are applicable for CCAP synthesis: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies.

Boc/Bzl Strategy : An early successful synthesis of CCAP utilized an automated synthesizer with Nα-Boc protected amino acids. pnas.org In this approach, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups (like Benzyl for Threonine and acetamidomethyl (Acm) for Cysteine) and the linkage to the resin are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). biotage.compnas.org For the synthesis of the amidated version of CCAP, a p-methylbenzhydrylamine (MBHA) resin is typically used. pnas.org

Fmoc/tBu Strategy : The Fmoc/tBu strategy is now more prevalent due to its milder deprotection conditions. nih.gov The Nα-Fmoc group is labile to a secondary amine base, typically piperidine, while the side-chain protecting groups and the resin linker are acid-labile (cleaved by TFA). nih.govchempep.com For synthesizing the C-terminally amidated CCAP, a Rink Amide resin is a common choice. uci.edu The synthesis proceeds by sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid until the linear sequence is assembled. biotage.comuci.edu

A key step in the synthesis of CCAP is the formation of the intramolecular disulfide bridge between Cys3 and Cys9. This is typically achieved after the linear peptide has been cleaved from the solid support. The thiol groups of the cysteine residues are deprotected, and oxidation is carried out, often by air oxidation in a dilute aqueous solution at a slightly alkaline pH to facilitate the formation of the correct disulfide bond. rsc.org

Synthesis StrategyNα-Protecting GroupDeprotection ReagentResin for AmideFinal Cleavage
Boc/Bzl BocTrifluoroacetic Acid (TFA)MBHAHydrogen Fluoride (HF)
Fmoc/tBu FmocPiperidineRink AmideTrifluoroacetic Acid (TFA)

Solution-Phase Synthetic Methodologies for CCAP Analogues

While less common for longer peptides, solution-phase synthesis offers advantages for producing large quantities of specific peptide fragments or analogues. This method involves coupling amino acids or peptide fragments in a suitable solvent system. Unlike SPPS, all intermediates are purified at each step, often by crystallization or chromatography, which can be laborious. biotage.com

The synthesis of CCAP analogues in solution would involve the stepwise coupling of protected amino acids. A critical aspect is the choice of coupling reagents to facilitate amide bond formation while minimizing racemization. After the assembly of the linear peptide, the protecting groups are removed, and the disulfide bridge is formed, similar to the final steps in SPPS. Although specific detailed protocols for the complete solution-phase synthesis of CCAP are not widely reported in recent literature, the principles of this methodology are well-established and have been applied to the synthesis of various peptide analogues. nih.govrsc.orgrsc.org

Design and Synthesis of Novel CCAP Derivatives and Mimetics

The design of novel CCAP derivatives and mimetics aims to understand the structural requirements for its biological activity, improve stability, and explore potential therapeutic applications. lifetein.com Research has focused on modifications of the peptide backbone and the exploration of entirely different chemical structures that can mimic its function.

The development of non-peptidic mimetics is a strategy to overcome the inherent limitations of peptides as drugs, such as poor oral bioavailability and rapid degradation. This process often begins with the development of a pharmacophore model based on the three-dimensional structure of the native peptide. researchgate.net Computational methods are then used to search for small, non-peptidic molecules that can present the key functional groups in the correct spatial orientation to interact with the CCAP receptor. researchgate.netnih.gov These designed molecules are then synthesized and evaluated for biological activity. While specific non-peptidic mimetics for CCAP are not extensively documented in public literature, this approach is a standard in modern drug design. rsc.orgfrontiersin.org

Given that CCAP is a cyclic peptide, modifications to its cyclic structure are a key area of research. The disulfide bridge between Cys3 and Cys9 imposes a significant conformational constraint, which is often crucial for biological activity. wikipedia.org

Strategies for creating constrained analogues include:

Altering the ring size : Synthesizing analogues with insertions or deletions of amino acids within the cyclic portion of the peptide can probe the importance of the ring size for receptor binding.

Introducing alternative bridges : The disulfide bond can be replaced with other chemical linkers, such as lactam bridges, to create more stable cyclic structures. rsc.org

Amino acid substitutions : Replacing specific amino acids within the ring can provide insights into which residues are critical for maintaining the active conformation. For instance, studies on related cardioactive peptides have shown that conserved residues like Phe-2, Cys-3, and Asn-4 are important for activity. nih.gov

These modifications aim to create analogues with enhanced stability, receptor selectivity, or altered biological activity, providing valuable tools for physiological studies. frontiersin.org

Exploration of Non-Peptidic Scaffolds

Purification and Characterization Techniques for Synthetic CCAP Constructs

After synthesis, crude CCAP and its analogues must be purified and rigorously characterized to ensure that the correct product has been obtained.

Purification : The primary method for the purification of synthetic peptides like CCAP is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov Crude peptide, cleaved from the resin, is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. biotage.comrsc.org A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the peptide. mz-at.de Fractions are collected and analyzed for purity.

Characterization :

Mass Spectrometry (MS) : This is the most critical technique for confirming the molecular weight of the synthetic peptide. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more commonly, Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) are used to obtain a precise mass of the purified peptide, confirming its identity. diva-portal.orgresearchgate.netd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and to study its three-dimensional conformation in solution. researchgate.netnih.govresearchgate.net This is particularly useful for analyzing the structure of novel cyclic analogues.

Amino Acid Analysis : This technique can be used to verify the amino acid composition of the synthetic peptide, ensuring that the correct stoichiometry of amino acids is present. pnas.org

The combination of these techniques provides a comprehensive characterization of the synthetic CCAP constructs, ensuring their suitability for biological assays. diva-portal.orgd-nb.info

TechniquePurposeKey Information Obtained
RP-HPLC PurificationSeparation of the target peptide from impurities and synthesis by-products. biotage.com
Mass Spectrometry CharacterizationConfirmation of the correct molecular weight of the synthetic peptide. d-nb.infoswgdrug.org
NMR Spectroscopy CharacterizationElucidation of the 3D structure and confirmation of covalent bonds. nih.govresearchgate.net
Amino Acid Analysis CharacterizationVerification of the amino acid composition and ratio. pnas.org

Comparative and Evolutionary Studies of Ccap Systems

Phylogenetic Analysis of CCAP and its Receptor Homologues Across Species

The crustacean cardioactive peptide (CCAP) is a cyclic nonapeptide with the primary structure PFCNAFTGC-NH2, featuring a disulfide bridge between the two cysteine residues. biocat.comwikipedia.org This structure is remarkably conserved across a wide range of arthropods, including both crustaceans and insects. biocat.comwikipedia.org Phylogenetic analyses of the amino acid sequences of CCAP precursors have revealed distinct evolutionary lineages. Multiple alignments show that the CCAP mature peptide is identical among various crustacean species. nih.gov However, phylogenetic trees constructed from the precursor sequences demonstrate a clear clustering, with crustacean CCAPs forming one branch and insect CCAPs forming another. nih.gov

The receptors for CCAP (CCAPRs) are G-protein coupled receptors (GPCRs) and also exhibit a fascinating evolutionary history. nih.govplos.org Phylogenetic studies of CCAPR sequences show that they are orthologous to neuropeptide S receptors (NPSRs) in deuterostomes. nih.gov In insects, the number of CCAP receptor isoforms can vary. For instance, some species like the fruit fly Drosophila melanogaster and the pea aphid Acyrthosiphon pisum have a single CCAP receptor. In contrast, several species of mosquitoes, the red flour beetle Tribolium castaneum, and the silkworm Bombyx mori possess two isoforms. plos.org Phylogenetic analysis of the CCAP receptor in the Chagas' disease vector, Rhodnius prolixus, revealed a close relationship to the receptors found in Hymenoptera. plos.org Furthermore, studies in the Pacific oyster, Crassostrea gigas, a lophotrochozoan, have identified three GPCRs phylogenetically related to ecdysozoan CCAPRs, suggesting an ancestral origin of this signaling system. biologists.com

Comparative Investigation of CCAP's Role in Diverse Physiological Processes

The functions of CCAP are multifaceted and extend beyond its initially identified role in cardioactivity. wikipedia.org Its involvement in various physiological processes highlights its importance as a key neuromodulator and hormone in arthropods.

Cardioactivity

As its name suggests, CCAP was first isolated for its cardioacceleratory effects in the shore crab Carcinus maenas. wikipedia.org It increases heart rate and the force of heart muscle contraction in numerous crustaceans and insects. lifetein.comphysiology.org In the crab Cancer borealis, CCAP has both positive inotropic (force) and chronotropic (rate) effects on the heart. physiology.org This is achieved through actions on both the heart muscle itself and the cardiac ganglion that drives the heartbeat. physiology.org Similarly, in the mosquito Anopheles gambiae, CCAP injection leads to an increase in heart contraction rate. biologists.com However, the specific effects can vary between species. For instance, in the stick insect Baculum extradentatum, CCAP increases heart rate, while in the locust Locusta migratoria, it primarily increases stroke volume and cardiac output without significantly altering the heart rate. mcmaster.ca The interplay between CCAP and environmental factors like temperature can also influence its cardiomodulatory effects. brandeis.edu

Neuromodulation

CCAP functions as a significant neuromodulator within the central nervous system of arthropods. nih.gov In the stomatogastric ganglion (STG) of the crab Cancer borealis, which controls the muscles of the foregut, CCAP modulates the pyloric rhythm. jneurosci.org It can activate pyloric rhythms in quiescent preparations and alter the firing patterns of motor neurons. jneurosci.org This modulation of neuronal circuits allows for flexible control of motor patterns. CCAP is one of several peptides that can activate the same voltage-dependent inward current in STG neurons, leading to complex interactions and potential occlusion of effects when multiple modulators are present. nih.gov In Drosophila, CCAP is involved in regulating feeding behavior and metabolism by modulating the release of neuropeptide F (NPF). sdbonline.org Furthermore, CCAP plays a critical role in orchestrating ecdysis (molting), a complex behavioral sequence essential for insect growth. sdbonline.orgfrontiersin.org

Immunoregulation

Recent research has uncovered a novel role for CCAP in the immune system of crustaceans. In the mud crab Scylla paramamosain, the CCAP signaling system appears to be involved in immune responses within the hepatopancreas, a vital organ for both digestion and immunity. nih.govfrontiersin.orgnih.gov The expression of the CCAP receptor gene in the hepatopancreas is significantly upregulated following challenges with lipopolysaccharide (LPS) or polyriboinosinic polyribocytidylic acid [Poly (I:C)], which mimic bacterial and viral infections, respectively. nih.govnih.gov In vitro studies have shown that the application of synthetic CCAP can upregulate the expression of various immune-related genes, including those for antimicrobial peptides and pro-inflammatory cytokines. nih.gov Additionally, CCAP treatment led to an increase in nitric oxide concentration and enhanced bacterial clearance ability in hepatopancreas cultures. nih.govnih.gov These findings suggest that CCAP acts as a link in the neuroendocrine-immune regulatory network in arthropods. nih.govnih.gov

Evolutionary Conservation of CCAP Signaling Pathways

The CCAP signaling pathway demonstrates a remarkable degree of evolutionary conservation, particularly in its role in ecdysis. frontiersin.org Studies have shown that CCAP is essential for successful molting in both holometabolous insects (those with complete metamorphosis, like flies and beetles) and hemimetabolous insects (those with incomplete metamorphosis, like kissing bugs). frontiersin.org For example, knockdown of the CCAP gene or its receptor in the hemimetabolous insect Rhodnius prolixus leads to high mortality during ecdysis, demonstrating the critical and conserved nature of this pathway. frontiersin.org

The conservation extends to the molecular components of the signaling cascade. The structure of the CCAP peptide itself is highly conserved, and its receptor belongs to a large family of related GPCRs found across the animal kingdom. wikipedia.orgpnas.org The evolutionary relationship between the CCAP/CCAPR system in protostomes and the neuropeptide S (NPS)/NPSR system in deuterostomes points to a common ancestral origin for this signaling module. pnas.orgnih.gov It is hypothesized that a gene duplication event in a common ancestor of protostomes and deuterostomes gave rise to two distinct, yet related, signaling systems: the highly conserved vasopressin/oxytocin-type system and the more divergent NPS/CCAP-type system. nih.gov The conservation of these peptidergic signaling systems across such vast evolutionary distances underscores their fundamental importance in regulating key physiological processes. pnas.orgnih.gov

Future Directions and Emerging Research Avenues for Crustacean Cardioactive Peptide

Integration of Omics Data (Genomics, Transcriptomics, Proteomics) in CCAP Research

The advancement of high-throughput "omics" technologies is revolutionizing the study of neuropeptides like CCAP. ox.ac.uk The integration of genomics, transcriptomics, and proteomics provides a comprehensive, system-wide view of the peptide's regulation, function, and evolution. isaaa.orgacs.org

Genomics provides the foundational blueprint, allowing researchers to identify the genes encoding CCAP and its related precursors. For instance, a multi-omics study on the water flea Daphnia pulex successfully identified a single gene for an Ala7-CCAP variant, showcasing the power of genomics in discovering novel peptide family members. acs.orgnih.gov Comparative genomics across different species can reveal the evolutionary conservation of the CCAP signaling system and potentially identify new species-specific functions.

Transcriptomics , the study of all RNA molecules, offers a dynamic snapshot of gene expression. ox.ac.uk It can be used to determine under which physiological conditions and in which specific tissues the CCAP gene and the gene for its receptor are expressed. nih.gov For example, transcriptomic analysis of the mud crab Scylla paramamosain revealed that the CCAP receptor gene was significantly upregulated in the hepatopancreas following an immune challenge, suggesting a role for CCAP in the immune response. nih.gov

Proteomics , the large-scale study of proteins, directly confirms the presence and quantity of the mature CCAP peptide and can identify post-translational modifications that are critical for its activity. ox.ac.uk Peptidomic approaches, a sub-discipline of proteomics, have been instrumental in identifying a wide array of neuropeptides, including CCAP, from tissue extracts. acs.orgnih.gov

The true power of these technologies lies in their integration. acs.orgembopress.org A multi-omics approach can build comprehensive models of CCAP's function. For example, by correlating genomic data (the CCAP gene) with transcriptomic data (expression levels of the gene and its receptor in response to a stimulus) and proteomic/peptidomic data (the presence of the active peptide), researchers can construct detailed mechanistic hypotheses about CCAP's role in complex physiological processes. embopress.org

Table 1: Application of Omics Technologies in CCAP Research
Omics FieldDefinitionApplication in CCAP ResearchExample Finding
Genomics Study of the complete set of DNA (genome) of an organism. ox.ac.ukIdentifying CCAP precursor genes, discovering peptide variants, and comparative evolutionary analysis.Identification of the gene for Ala7-CCAP in Daphnia pulex. acs.orgnih.gov
Transcriptomics Study of the complete set of RNA transcripts (transcriptome) in a cell or organism. ox.ac.ukQuantifying the expression of CCAP and its receptor genes in different tissues and under various conditions.Upregulation of CCAP receptor mRNA in the mud crab hepatopancreas after an immune challenge. nih.gov
Proteomics / Peptidomics Large-scale study of proteins (proteome) or peptides (peptidome). ox.ac.ukDirectly identifying and quantifying mature CCAP, and characterizing post-translational modifications.Mass spectrometry-based identification of CCAP from arthropod nerve tissue. acs.org

Advanced Bioinformatic and Machine Learning Applications in Predicting CCAP Function

The vast datasets generated by omics studies necessitate the use of advanced bioinformatics and machine learning to extract meaningful biological insights. numberanalytics.com These computational tools are becoming indispensable for predicting the function of neuropeptides like CCAP. nih.gov

Machine learning algorithms can be trained on existing biological data to identify complex patterns and make predictions. numberanalytics.com In the context of CCAP research, these approaches can be applied in several ways:

Predicting Novel Peptides: Machine learning models can be trained on the sequence and structural features of known neuropeptides to scan entire genomes and predict new, previously unidentified CCAP-like peptides or other neuroactive molecules.

Function Annotation: Deep learning methods, such as the highly successful AlphaFold, can predict the three-dimensional structure of proteins from their amino acid sequence with remarkable accuracy. numberanalytics.com By predicting the structure of the CCAP receptor, researchers can better understand how CCAP binds and activates it. Furthermore, newer physics-informed machine learning approaches can predict protein function at the residue level, helping to pinpoint which amino acids are crucial for CCAP's activity. springernature.com

Analyzing Regulatory Networks: Algorithms can analyze transcriptomic data to infer gene regulatory networks, providing hypotheses about which transcription factors regulate the CCAP gene and what other genes are affected by CCAP signaling. numberanalytics.com

These predictive models can significantly accelerate research by generating testable hypotheses and prioritizing targets for experimental validation, saving considerable time and resources. springernature.com

Exploration of CCAP's Potential in Novel Research Tool Development

The specific and potent biological activity of CCAP makes it an excellent candidate for development into novel research tools. lifetein.com Its ability to modulate heart rate and muscle contractions has already established it as a valuable tool for studying the fundamental mechanisms of neuro-cardiac regulation in invertebrates. lifetein.comsdbonline.org

Future research could focus on developing CCAP analogs with modified properties. For example, by systematically altering the amino acid sequence, chemists can create:

Fluorescently-Labeled Probes: Attaching a fluorescent molecule to a CCAP analog that still binds to its receptor would allow researchers to visualize the precise location of CCAP receptors in tissues and even within single cells.

Selective Agonists and Antagonists: Developing highly selective molecules that either activate (agonists) or block (antagonists) the CCAP receptor would provide powerful pharmacological tools to dissect the specific roles of the CCAP signaling pathway in various physiological processes without affecting other pathways.

Therapeutic Leads: Given its potent effects on heart tissue and its role in immunity, CCAP and its derivatives are of interest in drug-related research. lifetein.comnih.gov Studying its mechanism of action could inspire the development of new bioactive compounds for cardiovascular or immunological research. lifetein.com

The development of such tools would not only advance our understanding of arthropod physiology but could also provide insights into the broader principles of neuropeptide function and G protein-coupled receptor (GPCR) signaling.

Interdisciplinary Research Approaches Combining Chemistry, Biology, and Computational Science

The complexity of neuropeptide signaling demands research that transcends traditional disciplinary boundaries. rutgers.eduucsb.edu The future of CCAP research lies in the tight integration of chemistry, biology, and computational science. ircbc.ac.cnunibas.chku.edu.tr

This interdisciplinary synergy is exemplified by studies of the CCAP's structure-function relationship.

Biology: Biologists first identify the physiological effects of CCAP, for instance, its impact on heart rate in a crab or its role in the molting behavior of an insect. lifetein.comsdbonline.org They can also identify the cells that produce CCAP and those that respond to it.

Chemistry: Chemists synthesize the CCAP peptide and its analogs for use in biological assays. lifetein.com They also use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of the peptide in solution. researchgate.net

Computational Science: Computational biologists take the structural data from NMR and use molecular dynamics simulations to model how the peptide moves and flexes over time. researchgate.net This provides a dynamic picture of the peptide's conformation. By combining this with a predicted structure of the CCAP receptor, they can model the precise interactions between the peptide (the "key") and its receptor (the "lock"), generating hypotheses about which amino acids are critical for binding and activation.

These computational predictions can then be passed back to the chemists to synthesize new analogs that test the model, and to the biologists to verify the functional effects in living organisms. This iterative cycle of biological observation, chemical analysis, and computational modeling represents a powerful paradigm for unraveling the complex mechanisms of CCAP function. researchgate.net

Q & A

Basic: What are the standard spectroscopic and chromatographic methods for characterizing the purity and structure of 309247-84-5?

Methodological Answer:
Characterization of this compound requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm molecular structure and identify impurities. For example, unresolved splitting in aromatic proton signals may indicate regioisomeric byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Report retention times and peak area percentages .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).

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